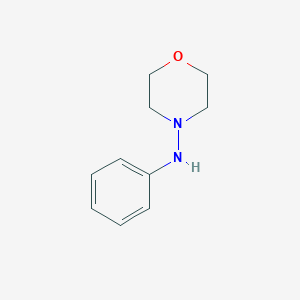

Morpholin-4-yl-phenyl-amine

Descripción general

Descripción

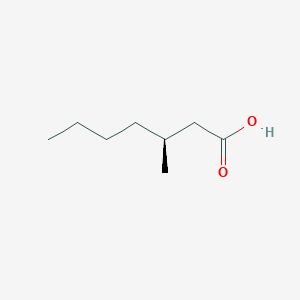

“Morpholin-4-yl-phenyl-amine” is an organic compound that belongs to the class of phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Here we report the latest (2013 – early 2019) most advanced examples and some important results that were omitted in the mentioned reviews .Physical And Chemical Properties Analysis

Morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . It is a colorless liquid with a weak, ammonia- or fish-like odor .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Domino-Reaction Synthesis : Morpholin-4-yl-phenyl-amine derivatives are synthesized through a domino-reaction, forming compounds with applications in chemical research and potentially in pharmaceuticals. This process involves thermodynamically controlled reversible reactions and kinetic control for producing different intermediate compounds (Fathalla, Pazdera, & Marek, 2002).

Reactivity with Electrophiles and Nucleophiles : Studies show that morpholine derivatives react with alkyl halides, amines, and undergo oxidative desulfurization, demonstrating their versatile reactivity. This reactivity is crucial for synthesizing a variety of chemical compounds, supporting advancements in chemical synthesis (Fathalla, Pazdera, Čajan, & Marek, 2002).

Microwave-Assisted Synthesis : Morpholine derivatives are synthesized using microwave-assisted routes, presenting an efficient method for producing these compounds. Such methods are significant for rapid and environmentally friendly chemical synthesis (Aljohani et al., 2019).

Medicinal Chemistry and Pharmacology

DNA-PK Inhibition : Morpholine derivatives have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK), suggesting their potential in cancer therapy. These compounds show promise for enhancing the efficacy of radiation therapy in cancer treatment (Cano et al., 2010).

Antitumor Activity : Certain morpholine derivatives have been synthesized and shown to possess distinct inhibitory effects on cancer cell proliferation. This suggests their potential application in developing new anticancer drugs (Lu et al., 2017).

COX-II Inhibition for Pain Management : Morpholine derivatives have been developed as selective COX-II inhibitors, indicating their potential in pain management therapies. This highlights their role in developing new analgesic and anti-inflammatory drugs (Dravyakar et al., 2019).

Environmental and Industrial Applications

Thermal Degradation for CO2 Capture : Morpholine has been studied for its thermal stability in the context of carbon dioxide capture, indicating its potential use in environmental applications. This research is important for developing more efficient and stable materials for CO2 capture technologies (Mazari et al., 2020).

Surface Charge Properties in Corrosion Inhibition : The impact of morpholine on the surface charge of iron oxides has been examined, providing insights into its role as a pH control agent in corrosion inhibition. This is vital for understanding how amines affect deposition rates in power plants (Bénézeth et al., 2009).

Safety and Hazards

Direcciones Futuras

In search of better antibacterial and anticancer agents, this report presents a series of novel N- [3-fluoro-4- (morpholin-4-yl)aryl]thiazol-2-amine derivatives (6a–6l) that were synthesized and evaluated . The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N '-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties .

Propiedades

IUPAC Name |

N-phenylmorpholin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-4-10(5-3-1)11-12-6-8-13-9-7-12/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFAYIHXWKUTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)

![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)

![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)